molecular formula C18H20N2S B11514227 1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

Cat. No.: B11514227
M. Wt: 296.4 g/mol
InChI Key: JGSQMWULEWGEOU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms This particular compound features a 4-methylphenyl group and a 1,2,3,4-tetrahydronaphthalen-1-yl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-Methylphenyl isothiocyanate+1,2,3,4-tetrahydronaphthalen-1-amineThis compound\text{4-Methylphenyl isothiocyanate} + \text{1,2,3,4-tetrahydronaphthalen-1-amine} \rightarrow \text{this compound} 4-Methylphenyl isothiocyanate+1,2,3,4-tetrahydronaphthalen-1-amine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings may interact with hydrophobic pockets in proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
  • 1-(4-Methylphenyl)-3-phenylthiourea
  • 1-(4-Methylphenyl)-3-(2,3-dihydro-1H-inden-1-yl)thiourea

Uniqueness

1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea is unique due to the presence of both a 4-methylphenyl group and a 1,2,3,4-tetrahydronaphthalen-1-yl group. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

InChI

InChI=1S/C18H20N2S/c1-13-9-11-15(12-10-13)19-18(21)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12,17H,4,6,8H2,1H3,(H2,19,20,21)

InChI Key

JGSQMWULEWGEOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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